Product packaging for 2,9-Diazaspiro[5.5]undecan-3-one(Cat. No.:)

2,9-Diazaspiro[5.5]undecan-3-one

Cat. No.: B12843571
M. Wt: 168.24 g/mol
InChI Key: PVYVMHJJWUFKJE-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[5.5]undecan-3-one is a nitrogen-containing spirocyclic scaffold recognized as a privileged structure in medicinal chemistry due to its broad spectrum of pharmaceutical and biological activities . This compound is part of a class of diazaspiro[5.5]undecanes that have demonstrated significant research value in early drug discovery. High-throughput screening campaigns have identified compounds featuring the 2,9-diazaspiro[5.5]undecane core as novel activators of the endoplasmic reticulum stress response (ERSR) . These molecules can deplete intracellular Ca2+ stores and induce apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells, indicating promising antineoplastic potential . Furthermore, the broader structural class of 1,9-diazaspiro[5.5]undecanes has been investigated for the treatment of obesity and type 2 diabetes mellitus through the inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Compounds based on this scaffold have shown potent IC50 values in the low nanomolar range for both ACC1 and ACC2 isoforms, demonstrating their utility in modulating lipid metabolism . The spirocyclic framework itself is often synthesized via efficient cascade cyclization reactions, such as a [5+1] double Michael addition, which can furnish derivatives in excellent yields . Researchers can utilize this high-quality building block to develop novel therapeutic agents for hyperproliferative disorders, metabolic diseases, and various immune system or psychotic disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B12843571 2,9-Diazaspiro[5.5]undecan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-1-2-9(7-11-8)3-5-10-6-4-9/h10H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYVMHJJWUFKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties

The synthesis of diazaspiro[5.5]undecane derivatives can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available materials. For instance, a process for preparing 1,4-diazaspiro[5.5]undecan-3-one, a structural analog, begins with cyclohexanone (B45756). google.com

Derivatives of 2,9-diazaspiro[5.5]undecan-3-one have been synthesized and explored for their potential as CCR5 antagonists, which are of interest for antiviral therapies. nih.gov The synthesis of these compounds often involves the strategic use of protecting groups, such as the Boc (tert-butyloxycarbonyl) group, to control the reactivity of the nitrogen atoms during the synthetic sequence. sigmaaldrich.comnih.gov

Below are some of the reported derivatives and their key structural features:

Compound Name CAS Number Molecular Formula Key Structural Features
This compoundNot availableC9H16N2OParent scaffold with a lactam ring.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride236406-47-6C14H27ClN2O2Boc-protected at the 3-position nitrogen. nih.gov
2-Boc-2,9-diazaspiro[5.5]undecaneNot availableC14H26N2O2Boc-protected at the 2-position nitrogen. sigmaaldrich.com
2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester1310381-23-7C15H21F3N2O3Contains a trifluoromethyl group and a Boc protecting group. epa.gov
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dionesNot availableVariesA series of compounds with aryl and other substituents, investigated for anticonvulsant activity. mdpi.com

Stereoselective Synthesis

Strategic Intermediate Derivatization

The synthesis of this compound often involves the strategic derivatization of key intermediates.

From N-Protected Piperidones (e.g., N-Boc-piperidone)

N-protected piperidones, particularly N-Boc-4-piperidone, are versatile starting materials in the synthesis of spiro-compounds. caymanchem.comsigmaaldrich.com The tert-butoxycarbonyl (Boc) protecting group is crucial for the stability and reactivity of the piperidone core. nih.gov For example, N-Boc-4-piperidone can be used in aldol (B89426) condensation reactions to form chalcones, which are precursors to more complex molecules. nih.gov The synthesis of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, potent METTL3 inhibitors, also utilizes N-Boc protected piperidine (B6355638) intermediates. acs.org

Epoxide Formation via Corey-Chaykovsky Reagent and Ring Opening

The Corey-Chaykovsky reaction is a widely used method for the synthesis of epoxides from ketones and aldehydes. wikipedia.orgadichemistry.comorganicchemistrytutor.com This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide (the Corey's ylide), which is generated in situ. adichemistry.com The reaction proceeds via nucleophilic addition of the ylide to the carbonyl group, followed by intramolecular displacement to form the epoxide ring. wikipedia.orgadichemistry.com This methodology is highly valuable for creating reactive epoxide intermediates which can then undergo ring-opening reactions with suitable nucleophiles to construct more complex molecular architectures, a strategy that could be employed in the synthesis of this compound derivatives.

Henry Reaction and Subsequent Michael Addition Telescoping

The Henry reaction, or nitro-aldol reaction, is a classical carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. organic-chemistry.org Its synthetic utility is significantly enhanced when integrated into tandem or "telescoping" sequences, where the product of one reaction is directly used in the next without intermediate isolation. In the context of diazaspiro[5.5]undecane synthesis, a strategy involving a Henry reaction followed by cyclization steps, such as Michael addition or reductive amination, is a powerful approach.

The general sequence commences with a base-catalyzed Henry reaction. The resulting β-nitro alcohol can then undergo further transformations. A key step is the reduction of the nitro group to a primary amine. This newly formed amino group, along with another nucleophilic site in the molecule, can then participate in intramolecular cyclization reactions to form the second ring of the spiro-system.

A notable application of this concept is seen in the synthesis of related diazaspiro[5.5]undecane isomers. For instance, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one has been achieved through a two-pot process that hinges on a Henry-like reaction. google.com The process begins with the reaction between cyclohexanone, an ammonium (B1175870) salt, and a glycinate (B8599266) equivalent with a nitromethane (B149229) source. The nitro group is subsequently reduced to an amine, which then facilitates an intramolecular cyclization to yield the final spirocyclic lactam. google.com

Another relevant example is the synthesis of a 1,4,9-triazaspiro[5.5]undecan-2-one intermediate. uzh.ch The synthesis starts with a Henry reaction between 1-Boc-4-piperidone and nitromethane, catalyzed by ammonia (B1221849) in methanol. The resulting nitro alcohol is then subjected to reduction of the nitro group using nickel(II) chloride and sodium borohydride, which yields an amino group. This intermediate, containing both piperidine and aminoethyl moieties, is then elaborated and cyclized to form the spiro-lactam structure. uzh.ch

Utilization of Specific Nucleophiles (e.g., N,N-dimethyl barbituric acid)

The selection of an appropriate nucleophile is critical in the construction of heterocyclic systems. In the synthesis of diazaspiro[5.5]undecane scaffolds, active methylene (B1212753) compounds are frequently employed as [C-C-C] synthons in double Michael addition reactions. One such potent nucleophile is N,N-dimethyl barbituric acid.

While this nucleophile is not documented for the synthesis of the specific 2,9-diaza isomer, it is instrumental in a highly efficient, base-promoted cascade reaction to form 2,4-diazaspiro[5.5]undecane derivatives. arabjchem.orgresearchgate.net This reaction provides an excellent model for the construction of diazaspiro systems via double Michael additions.

The methodology involves the reaction of N,N-dimethyl barbituric acid with 1,5-diaryl-1,4-pentadien-3-ones (diarylideneacetones) in the presence of a base catalyst, such as diethylamine, at ambient temperature. researchgate.net The reaction proceeds via a [5+1] double Michael addition cascade. A plausible mechanism begins with the deprotonation of the active methylene group of N,N-dimethyl barbituric acid by diethylamine, forming an enolate. This enolate then attacks one of the double bonds of the diarylideneacetone in an intermolecular Michael addition. Following a rearrangement, a second, intramolecular Michael addition occurs, where the other active site on the barbituric acid ring attacks the remaining double bond, thus forming the spirocyclic system. arabjchem.org

This protocol is notable for its high efficiency, affording excellent yields of up to 98% for a range of diazaspiro[5.5]undecane derivatives. researchgate.netgoogle.com The reaction accommodates various substituted aromatic and heteroaromatic groups on the diarylideneacetone precursor.

The table below details the synthesis of various 7,11-diaryl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives using this method. researchgate.net

EntryAr (Aryl Group)ProductYield (%)
1Phenyl7,11-Diphenyl-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone95
24-Methylphenyl7,11-Bis(4-methylphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone98
34-Methoxyphenyl7,11-Bis(4-methoxyphenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone96
44-Chlorophenyl7,11-Bis(4-chlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone94
52-Thienyl2,4-Dimethyl-7,11-di(thiophen-2-yl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone92

Table based on research findings for the synthesis of 2,4-diazaspiro[5.5]undecane derivatives. researchgate.net

This demonstrates the power of using specific, highly reactive nucleophiles like N,N-dimethyl barbituric acid to construct complex spiro-heterocycles in high yields through cascade reactions.

Derivatization Reactions

The nitrogen atoms of the diazaspiro core are primary sites for derivatization, allowing for the introduction of various substituents through alkylation, acylation, and arylation reactions.

The secondary amine at the N9 position and the lactam nitrogen at the N2 position of the this compound scaffold can undergo N-alkylation and N-acylation. These reactions are fundamental for introducing a wide array of functional groups, which can significantly alter the molecule's physical, chemical, and biological properties.

N-alkylation is commonly achieved by reacting the diazaspiro compound with alkyl halides or other alkylating agents in the presence of a base. mdpi.comresearchgate.net The choice of base and solvent is crucial for controlling the selectivity and yield of the reaction. For instance, in the synthesis of related diazaspiro compounds, N-alkylation has been successfully performed using reagents like alkyl chlorides or bromides. mdpi.com Reductive amination is another important method for N-alkylation. mdpi.com

N-acylation is typically carried out using acyl chlorides or anhydrides. acs.orgsoton.ac.uk These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. For example, in the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, acylation of an amino alcohol precursor was a key step, followed by intramolecular cyclization. acs.org

The table below summarizes typical conditions for N-alkylation and N-acylation reactions on related diazaspiro systems.

Reaction TypeReagentBase/CatalystSolventComments
N-AlkylationAlkyl HalideK₂CO₃, Cs₂CO₃Acetone, AcetonitrileStandard conditions for alkylation of secondary amines. mdpi.com
N-Alkylation2-bromoethan-1-olUsed to introduce a hydroxyethyl (B10761427) group. nih.gov
N-AcylationAcyl HalideTriethylamineDichloromethane (DCM)Common method for acylation of amines. acs.org
N-AcylationCarboxylic AcidHBTU, Et₃NDichloromethane (DCM)Peptide coupling reagents can be used for amide bond formation. soton.ac.uk

The introduction of aryl groups onto the nitrogen atoms of the this compound core can be accomplished through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are powerful tools for forming carbon-nitrogen bonds and are widely used in medicinal chemistry to synthesize complex molecules.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. acs.orguni-muenchen.de This method is known for its high functional group tolerance and broad substrate scope. In the context of diazaspiro compounds, this reaction has been employed to arylate the nitrogen atoms, leading to the synthesis of N-aryl diazaspirocyclic derivatives. acs.orggoogle.com The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds, typically between an amine and an aryl halide. acs.orgmdpi.com While it often requires harsher reaction conditions compared to the Buchwald-Hartwig reaction, it remains a valuable method, particularly for certain substrates. For instance, Ullmann coupling conditions have been used for the arylation of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

The following table provides an overview of representative conditions for these cross-coupling reactions as applied to similar diazaspiro systems.

ReactionCatalystLigandBaseSolventTemperature
Buchwald-Hartwig AminationPd₂(dba)₃RuPhosNaOt-BuDioxane100 °C
Buchwald-Hartwig AminationxPhos Pd G3Brettphos
Ullmann CondensationCuSO₄TriethylamineWaterMicrowave

Ring Transformations

The inherent structure of this compound, with its ketone and lactam functionalities, allows for various ring transformations and rearrangements.

The ketone group at the C3 position of the spirocycle can be readily converted into an oxime derivative. This transformation is typically achieved by reacting the ketone with hydroxylamine (B1172632) or its salts. The formation of oximes is a well-established reaction in organic chemistry and serves to introduce a new functional group that can be further modified. researchgate.netacs.org

A study on related heterocyclic spiro compounds containing a barbituric acid moiety demonstrated the successful conversion of a ketone to an oxime. researchgate.net The reaction of 7,11-bis-(4-chlorophenyl)-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) yielded the corresponding 9-oxime derivative. researchgate.net This suggests that a similar transformation would be feasible for this compound.

The general reaction for the formation of an oxime from a ketone is depicted below:

R₂C=O + NH₂OH → R₂C=NOH + H₂O

The this compound system, containing both amine and amide functionalities, has the potential to undergo structural rearrangements, such as acyl group migration. Acyl migration is a known phenomenon in molecules containing multiple hydroxyl or amino groups, where an acyl group moves from one nucleophilic position to another. csic.esnih.govdoria.fi

While specific studies on acyl migration in this compound are not prevalent, research on related systems provides valuable insights. For example, a study on 2,3-benzene-fused 1,9-diazaspiro[5.5]-undecanes described an acyl shift from the nitrogen at position 1 to the nitrogen at position 9. nih.gov This type of rearrangement can be influenced by factors such as the nature of the acyl group, the solvent, and the presence of acid or base catalysts. Such migrations can be a crucial consideration in the synthesis and derivatization of these spirocyclic systems, potentially leading to a mixture of isomers or an unexpected product. The mechanism often involves an intramolecular nucleophilic attack, forming a tetrahedral intermediate, which then collapses to yield the rearranged product. csic.es

Cycloaddition Reactions involving Spiro-Lactams

The spiro-lactam framework of this compound suggests its potential involvement in cycloaddition reactions, either as a substrate or as a product of such reactions. Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems.

For instance, the Staudinger [2+2] cycloaddition of ketenes with imines is a classic method for the synthesis of β-lactams, and spiro-fused β-lactams can be prepared using this approach. thieme-connect.com While this compound itself is a pre-formed spiro-lactam, its synthesis could potentially involve a cycloaddition step.

More relevant to its reactivity, the double bond character of the amide within the lactam ring, or the introduction of unsaturation elsewhere in the molecule, could enable its participation in cycloaddition reactions. For example, [3+3] cycloaddition reactions of in situ generated azaoxyallyl cations with nitrones have been used to synthesize novel 1-oxa-2,4-diazaspiro[5.5]undecan-5-ones. rsc.orgrsc.org This highlights the utility of cycloaddition strategies in constructing spirocyclic systems with similar core structures. Furthermore, nonconcerted [1+5] cycloaddition reactions have been employed to synthesize 7,11-diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones. ajol.info

The following table lists some cycloaddition reactions relevant to the synthesis of spiro-lactam systems.

Cycloaddition TypeReactantsProduct TypeReference
[2+2] Staudinger CycloadditionKetene + Imineβ-Lactam thieme-connect.com
[3+3] CycloadditionAzaoxyallyl cation + Nitrone1-Oxa-2,4-diazaspiro[5.5]undecan-5-one rsc.orgrsc.org
[1+5] Cycloadditionα,β-Unsaturated ketone + (Thio)barbituric acid2,4-Diazaspiro[5.5]undecane-tetraone ajol.info

Spectroscopic and Crystallographic Characterization of 2,9 Diazaspiro 5.5 Undecan 3 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

For the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the nitrogen atoms would be expected to appear in the downfield region, typically between 2.5 and 3.5 ppm, due to the deshielding effect of the electronegative nitrogen. The protons on the carbons alpha to the carbonyl group in the lactam ring would also be shifted downfield. The remaining methylene (B1212753) protons of the piperidine (B6355638) rings would likely resonate in the range of 1.4 to 1.8 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon (C3) would exhibit the most downfield chemical shift, characteristically appearing around 170 ppm. The spiro carbon atom, being a quaternary carbon, would have a distinct chemical shift. Carbons adjacent to the nitrogen atoms would be expected to resonate in the range of 40-60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,9-Diazaspiro[5.5]undecan-3-one

Protons Predicted Chemical Shift (ppm)
-CH₂-N- 2.5 - 3.5
-CH₂-C=O 2.2 - 2.6
-CH₂- (ring) 1.4 - 1.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (C3) ~170
Spiro C 40 - 50
-CH₂-N- 40 - 60

Conformational Studies via NMR

The 2,9-diazaspiro[5.5]undecane core consists of two six-membered rings, which are expected to adopt chair conformations to minimize steric strain. The spiro linkage introduces significant conformational rigidity. Variable temperature NMR studies on derivatives of this scaffold could provide insights into the dynamics of ring inversion and the energetic barriers associated with these processes. Such studies are crucial for understanding the three-dimensional structure and its influence on the molecule's properties and interactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the lactam. This typically appears as a strong, sharp peak in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amines would be observed as a broader band in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methylene groups in the rings would appear around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch 3200-3500 Medium, broad
C-H (sp³) Stretch 2850-3000 Medium to strong
C=O (Lactam) Stretch 1650-1700 Strong, sharp

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

LC-MS and ESI-MS for Molecular Weight Determination

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a common method for analyzing non-volatile compounds like this compound. In positive ion mode ESI-MS, the compound would be expected to be detected as the protonated molecule [M+H]⁺. Given the molecular formula C₉H₁₆N₂O, the monoisotopic mass is 168.1263 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 169.1336.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of a molecule. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, thus confirming the molecular formula C₉H₁₇N₂O⁺.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M] C₉H₁₆N₂O 168.1263
[M+H]⁺ C₉H₁₇N₂O⁺ 169.1335

Computational Chemistry Studies on 2,9 Diazaspiro 5.5 Undecan 3 One

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of diazaspiro[5.5]undecane systems. Calculations are frequently performed using functionals like Becke-3-Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-311G(d,p), which provide a reliable balance between computational cost and accuracy for organic molecules. mdpi.comias.ac.innih.govsigmaaldrich.com

Theoretical geometry optimization is a fundamental step in computational analysis, allowing for the determination of the most stable three-dimensional structure of a molecule. For derivatives of the diazaspiro[5.5]undecane core, DFT calculations have been used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. ias.ac.in These calculated geometries show a strong correlation with experimental data obtained from single-crystal X-ray diffraction. ias.ac.inresearchgate.netias.ac.in

Studies on related compounds, such as 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, confirm that the pyrimidine (B1678525) and cyclohexanone (B45756) rings within the spiro system typically adopt a chair conformation. mdpi.comias.ac.insemanticscholar.org The dihedral angle between the mean planes of the two rings is a critical parameter, with calculations for some derivatives showing a nearly perpendicular orientation. mdpi.comsemanticscholar.org The accuracy of these predictions, evidenced by high correlation coefficients between calculated and experimental bond lengths (R² often > 0.99) and angles, validates the use of DFT for modeling the structure of the parent 2,9-diazaspiro[5.5]undecan-3-one. ias.ac.in

Table 1: Comparison of Selected Experimental and Calculated Structural Parameters for a Diazaspiro[5.5]undecane Derivative Data derived from studies on 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone.

ParameterExperimental Value (Å or °)Calculated Value (Å or °)
C-N Bond Length1.3771.399
C=O Bond Length1.1911.262
C-C-C Bond Angle117.9119.1
N-C-N Bond Angle110.2111.1

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ekb.eg

Table 2: Calculated Frontier Orbital Energies for a Diazaspiro[5.5]undecane Derivative Data derived from computational studies on related diazaspiro compounds.

ParameterEnergy (eV)
EHOMO-6.9947
ELUMO-2.3043
Energy Gap (ΔE)4.6904

Computational methods are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of molecules. For derivatives of diazaspiro[5.5]undecane, calculated vibrational frequencies have shown good agreement with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and basis set limitations. mdpi.comnih.govsemanticscholar.org These calculations help in assigning specific vibrational modes, such as C-H, N-H, and C=O stretching and bending vibrations, to the observed spectral bands. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts. ias.ac.inias.ac.in Studies on diazaspiro[5.5]undecane derivatives report a strong linear correlation between the calculated and experimentally measured chemical shifts, which confirms the accuracy of the computed molecular structure. mdpi.comias.ac.in

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. ias.ac.innih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). ias.ac.inresearchgate.net For diazaspiro compounds, these calculations have successfully identified the electronic transitions, often characterized as π→π* or n→π*, responsible for the observed absorption bands. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure by examining charge transfer and intramolecular delocalization interactions. ias.ac.ind-nb.info This method quantifies the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Selected NBO Second-Order Perturbation Energies for a Diazaspiro[5.5]undecane Derivative Illustrative data from NBO analysis on a related compound.

Donor NBOAcceptor NBOStabilization Energy E⁽²⁾ (kcal/mol)
LP(N)π(C=O)52.48
LP(O)σ(C-H)2.80
π(C=C)π*(C=C)23.30

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling techniques are used to explore the dynamic behavior and conformational landscape of molecules.

The 2,9-diazaspiro[5.5]undecane scaffold is composed of two six-membered rings joined by a common spiro-carbon atom. Conformational analysis, supported by both computational and X-ray diffraction studies on its derivatives, indicates that these rings predominantly adopt low-energy chair conformations to minimize steric strain. mdpi.comnih.govsemanticscholar.org

Computational Approaches to Molecular Recognition and Binding Site Interactions

Computational chemistry has emerged as a powerful tool to elucidate the ways in which bioactive molecules, such as derivatives of the 2,9-diazaspiro[5.5]undecane scaffold, recognize and interact with their biological targets at the molecular level. While specific computational studies focusing solely on this compound are not extensively available in the current body of literature, a wealth of information can be gleaned from research on structurally related diazaspiro[5.5]undecane derivatives. These studies, employing techniques like molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding modes and key interactions that could be relevant for this compound and its analogues.

Through the analysis of various diazaspiro[5.5]undecane derivatives, researchers have been able to model their interactions with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These computational models help in understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

For instance, molecular docking studies on a series of 3,9-diazaspiro[5.5]undecane-based antagonists for the γ-aminobutyric acid type A (GABA-A) receptor have shed light on their binding at the orthosteric site. soton.ac.uk These in silico models have been instrumental in rationalizing the observed SAR and guiding the design of new analogues with improved properties. soton.ac.uk Similarly, computational investigations of 3,9-diazaspiro[5.5]undecane derivatives as CCR8 chemokine receptor antagonists have utilized automated docking and interaction fingerprints to understand their binding and selectivity. acs.org

In the context of the dopamine (B1211576) D3 receptor, molecular docking has been employed to elucidate the binding mode of potent and selective ligands based on the 3,9-diazaspiro[5.5]undecane scaffold. nih.gov These studies have successfully identified key amino acid residues within the binding pocket that are crucial for ligand recognition and stabilization. nih.gov

The following table summarizes findings from computational studies on various diazaspiro[5.5]undecane derivatives, highlighting the target receptors and the key interacting residues identified through molecular modeling. This data provides a framework for predicting the potential binding interactions of this compound.

Target ReceptorDerivative ScaffoldKey Interacting ResiduesType of Interaction
Dopamine D3 Receptor3,9-Diazaspiro[5.5]undecaneAsp110, Phe345, Phe346Ionic Interaction, Hydrophobic Interactions
GABA-A Receptor (β3/α1 interface)3,9-Diazaspiro[5.5]undecaneα1-Arg 67, β3-Leu 99, α1-Thr 48Electrostatic Interaction, Van der Waals Interactions
CC Chemokine Receptor 8 (CCR8)3,9-Diazaspiro[5.5]undecaneE7.39Hydrogen Bond

This table is generated based on findings from studies on derivatives of the diazaspiro[5.5]undecane scaffold and is intended to suggest potential interactions for this compound.

Furthermore, research on 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists has also utilized computational approaches to understand their multimodal activity. acs.org While the core scaffold is slightly different, the principles of molecular recognition and the types of interactions observed can provide valuable parallels for the broader class of diazaspiro compounds.

It is important to note that while these studies on related compounds offer significant insights, dedicated computational analysis of this compound is necessary to confirm its specific binding modes and interaction patterns. Future in silico research focusing on this particular molecule would be invaluable in further elucidating its pharmacological potential.

Mechanistic Investigations of Reactions Involving 2,9 Diazaspiro 5.5 Undecan 3 One

Mechanism of Double Michael Addition

The formation of the 2,9-diazaspiro[5.5]undecane scaffold is frequently accomplished via a cascade reaction involving a double Michael addition. arkat-usa.org This process is a highly efficient method for constructing the bicyclic system in a single operation, creating multiple bonds and a spirocyclic center with high atom economy. acs.org The reaction is typically a [5+1] cycloaddition, where a five-carbon dielectrophile reacts with a one-carbon dinucleophile. arkat-usa.orgresearchgate.net

The double Michael addition is initiated by the formation of a resonance-stabilized carbanion from a Michael donor. organic-chemistry.org In the synthesis of 2,9-diazaspiro[5.5]undecane derivatives, a common starting material is a barbituric acid or thiobarbituric acid derivative, such as N,N-dimethylbarbituric acid. researchgate.netmdpi.com These compounds possess highly acidic methylene (B1212753) protons (at C5) due to their position between two carbonyl groups.

The reaction is typically catalyzed by a base, such as diethylamine (B46881) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.com The base abstracts a proton from the active methylene group of the barbituric acid derivative, generating a nucleophilic carbanion. This carbanion is effectively stabilized by resonance, delocalizing the negative charge onto the two adjacent carbonyl oxygen atoms, forming a stable enolate. This enolate is the key nucleophilic species that drives the subsequent addition reactions. The mechanism can be either a stepwise process, involving a zwitterionic intermediate that is neutralized by a proton transfer, or a concerted mechanism. researchgate.net Kinetic analyses have suggested that the proton transfer step to stabilize the initially formed carbanion can be the rate-determining step of the reaction. chemrxiv.org

Once the stabilized carbanion (enolate) is formed, it acts as the nucleophile in the first of two sequential conjugate additions. organic-chemistry.org The Michael acceptor is typically a 1,5-diaryl-1,4-pentadien-3-one or a similar divinyl ketone, which possesses two electrophilic β-carbon atoms. researchgate.net

The mechanism proceeds as follows:

First Michael Addition: The carbanion derived from the barbituric acid attacks one of the α,β-unsaturated carbonyl systems of the divinyl ketone. This 1,4-addition results in the formation of a new carbon-carbon bond and generates a new enolate intermediate.

Intramolecular Michael Addition: This newly formed enolate is perfectly positioned for a subsequent intramolecular cyclization. The enolate attacks the second α,β-unsaturated system within the same molecule in a second conjugate addition. This step forms the second six-membered ring and creates the spirocyclic center.

Protonation: The resulting enolate is then protonated during reaction workup to yield the final, neutral 2,9-diazaspiro[5.5]undecane derivative. researchgate.net

This sequential process, where one reaction sets up the next, is often referred to as a cascade or domino reaction. researchgate.netunimi.it

The double Michael addition for synthesizing diazaspiro[5.5]undecane systems is noted for its high degree of control over both regiochemistry and stereochemistry.

Regioselectivity: The reaction between a symmetrical Michael donor like barbituric acid and a symmetrical acceptor like a 1,5-diaryl-1,4-pentadien-3-one is inherently regioselective. mdpi.com The nucleophilic attack always originates from the central carbon of the barbituric acid, and the cyclization proceeds in a predictable manner to form the spiro[5.5]undecane skeleton.

Stereochemical Control: The formation of new stereocenters during the cyclization is often highly stereoselective.

Conformational Preference: Single-crystal X-ray diffraction studies have revealed that the newly formed cyclohexanone (B45756) ring in the diazaspiro[5.5]undecane structure preferentially adopts a stable chair conformation. researchgate.net

Diastereoselectivity: In many reported syntheses, the reaction yields products with a specific diastereomeric configuration. For instance, a biocatalytic [5+1] double Michael addition using D-aminoacylase was reported to produce almost exclusively the cis isomers. researchgate.net The stereochemical outcome is dictated by the transition state of the intramolecular cyclization step, where steric hindrance guides the approach of the enolate to the second Michael acceptor unit.

The table below summarizes findings on the stereochemical outcomes in the synthesis of related spiro compounds.

Catalyst/MethodStarting MaterialsProductStereochemical OutcomeReference
DiethylamineN,N-dimethylbarbituric acid, Diarylideneacetones2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraonesCyclohexanone unit prefers a chair conformation. researchgate.net
D-aminoacylaseDicarbonyl compounds, Divinyl ketones(Hetero)spiro[5.5]undecane derivativesAlmost exclusively cis isomers obtained. researchgate.net
Thiourea-cinchona alkaloid3-Methylene oxindoles, Enamino esters3,3'-Spiro-(δ)-lactam oxindolesHigh diastereoselectivity and enantioselectivity. rsc.org

The cascade cyclization is a hallmark of the double Michael addition route to 2,9-diazaspiro[5.5]undecanes. arkat-usa.orgresearchgate.net This domino process combines the two conjugate addition reactions and the cyclization into a single, efficient synthetic operation without the need to isolate intermediates. acs.org

Mechanisms of Other Key Cyclization Reactions

While the double Michael addition is a prevalent strategy, other cyclization mechanisms are fundamental to the synthesis of spirocycles, including those containing nitrogen. These reactions often involve reactive intermediates like carbocations and can proceed through complex rearrangements.

Carbocation Cascades: Carbocation-initiated cascades are powerful reactions for forming complex cyclic systems. A general sequence can involve the formation of a carbocation, which is then trapped by a nucleophile in a cyclization reaction. This new intermediate may then rearrange or undergo further reactions. For example, a Nazarov cyclization can produce an oxyallyl cation intermediate; this intermediate can then undergo further steps, such as ring contraction, to generate a tertiary carbocation that leads to spirocyclic products. nih.gov Such cascades allow for the stereospecific creation of multiple stereocenters in a single transformation. nih.gov

Wagner-Meerwein Rearrangements: The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates to an adjacent carbocationic center. wikipedia.org This process is a powerful tool in natural product synthesis for achieving skeletal rearrangements and constructing challenging quaternary chiral centers. sioc-journal.cn The rearrangement proceeds through a cationic nih.govsioc-journal.cn-sigmatropic shift and is often highly facile. wikipedia.org

In the context of spiro-heterocycle synthesis, the Wagner-Meerwein rearrangement can be a crucial intended step or a competing side reaction that must be controlled. For instance, in the synthesis of spiropyrrolidinoindolines, a direct intramolecular electrophilic trapping would be a straightforward route. However, the intermediate spiroindoleninium ion has a high propensity to undergo a rapid Wagner-Meerwein rearrangement. nih.gov Successful synthesis often depends on using reaction conditions or substrates that either outcompete this rearrangement with a rapid trapping step or utilize intermediates that are resistant to the rearrangement, for example, by deactivating the nitrogen lone pair with a trifluoromethanesulfonamide (B151150) group. nih.gov The ability to control these rearrangements is therefore a key mechanistic consideration in the design of synthetic routes to certain spirocyclic alkaloids. nih.gov

Proposed Mechanisms for Solvent-Free/Catalyst-Free Syntheses

There is currently no available scientific literature that proposes or investigates mechanisms for the solvent-free or catalyst-free synthesis of 2,9-Diazaspiro[5.5]undecan-3-one.

Research on related diazaspiro compounds, such as diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives, has explored solvent-free and catalyst-free synthesis conditions. clockss.orgsioc-journal.cnresearchgate.net For these analogous reactions, proposed mechanisms often involve a series of condensation and cyclization steps. clockss.orgresearchgate.net However, due to the different functionalities and atomic arrangements in this compound, these proposed mechanisms cannot be directly extrapolated.

Theoretical Mechanistic Studies via DFT

No theoretical mechanistic studies using Density Functional Theory (DFT) specifically for this compound have been found in the reviewed literature.

DFT calculations have been successfully employed to elucidate the molecular structure, spectroscopic properties, and reaction mechanisms of other diazaspiro systems. For instance, DFT studies on fluorinated 7,11-bis(aryl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones have provided insights into their optimized geometries, electronic properties, and intramolecular charge transfer interactions. mdpi.com Similarly, computational studies have been performed on compounds like 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone to correlate experimental data with theoretical calculations. These examples underscore the power of DFT in understanding the intricacies of spirocyclic systems, yet such an analysis for this compound is yet to be published.

Applications of 2,9 Diazaspiro 5.5 Undecan 3 One As a Synthetic Scaffold

Building Blocks for Complex Chemical Architectures

The 2,9-diazaspiro[5.5]undecane core is a crucial building block for constructing complex chemical architectures with targeted biological activities. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which is essential for specific molecular interactions with biological targets.

In a notable example, the 2,9-diazaspiro[5.5]undecane spirocyclic core was identified as the key structural feature responsible for inducing the endoplasmic reticulum stress response (ERSR) in glioma cell models. Current time information in Bangalore, IN. A study that screened approximately 425,000 compounds found that a molecule containing this core was a potent activator of ERSR, leading to apoptosis-mediated cell death. Current time information in Bangalore, IN. Subsequent investigations confirmed the importance of this scaffold; attempts to replace the diazaspiro[5.5]undecane core with various acyclic, monocyclic, or other bicyclic ring systems resulted in a significant loss of biological potency. Current time information in Bangalore, IN. This underscores the role of the 2,9-diazaspiro[5.5]undecane moiety as a non-interchangeable foundation for this specific bioactivity.

Table 1: Significance of the 2,9-Diazaspiro[5.5]undecane Core

Feature Description Reference
Core Structure 2,9-Diazaspiro[5.5]undecane Current time information in Bangalore, IN.
Identified Role Key for inducing the Endoplasmic Reticulum Stress Response (ERSR) Current time information in Bangalore, IN.

| Structural Importance | Replacement of the core with other cyclic or acyclic systems leads to a significant loss of potency. | Current time information in Bangalore, IN. |

Scaffolds in Chemical Library Synthesis

The 2,9-diazaspiro[5.5]undecane framework is an effective scaffold for chemical library synthesis, a technique used to generate a large number of related compounds for high-throughput screening and drug discovery. Its structure allows for the introduction of diverse substituents at multiple positions, enabling a systematic exploration of chemical space around a core motif.

The utility of this scaffold was demonstrated in a study that began with a quantitative high-throughput screen (qHTS) of a large chemical collection to identify activators of the GRP78 biosensor, a marker for the ERSR pathway. Current time information in Bangalore, IN. This screen identified a hit compound possessing the 2,9-diazaspiro[5.5]undecane core. Current time information in Bangalore, IN.cymitquimica.com Based on this initial finding, a focused library of over 150 novel analogs was synthesized around this central scaffold to establish a detailed structure-activity relationship profile. Current time information in Bangalore, IN. This process, which moves from a single hit to a dedicated library, exemplifies the value of the 2,9-diazaspiro[5.5]undecane system as a scaffold for generating chemical diversity in medicinal chemistry programs. Current time information in Bangalore, IN.cymitquimica.com

Precursors to Spiro-Fused Heterocyclic Systems

Based on available scientific literature, there is no specific information detailing the use of 2,9-Diazaspiro[5.5]undecan-3-one as a direct precursor for the synthesis of Spiro Quinoxaline-β-Lactam Systems or Spiro Cyclo-Indolyl β-Lactam Compounds.

Role in Analog Synthesis for Structure-Activity Relationship Studies

The 2,9-diazaspiro[5.5]undecane scaffold is particularly valuable for analog synthesis aimed at elucidating structure-activity relationships (SAR). By systematically modifying different parts of a molecule built upon this core, researchers can determine the specific structural features required for biological activity.

A comprehensive SAR study was conducted on a lead compound, referred to as "compound 8," which was identified as a potent inducer of the ERSR pathway. Current time information in Bangalore, IN. This molecule was deconstructed into three key components for analysis:

The 2,9-diazaspiro[5.5]undecane spirocyclic core .

A diphenylmethyl group .

A 3,5-dimethylisoxazole moiety . Current time information in Bangalore, IN.

Over 150 analogs were synthesized and tested to probe the importance of each component. Current time information in Bangalore, IN. The study found that the 2,9-diazaspiro[5.5]undecane core was essential for the compound's ability to activate GRP78 and induce apoptosis in cancer cells. Current time information in Bangalore, IN. Modifications to the other parts of the molecule led to varying levels of potency, but replacing the core itself was detrimental to its activity. Current time information in Bangalore, IN. This systematic analog synthesis provided a clear understanding of the pharmacophore, highlighting the diazaspiro[5.5]undecane unit as the foundational element for the observed cytotoxic effects in glioma cell lines. Current time information in Bangalore, IN.cymitquimica.com

Table 2: Structure-Activity Relationship (SAR) Summary for Compound 8

Molecular Component Structural Moiety Finding from Analog Synthesis Reference
Core Scaffold 2,9-Diazaspiro[5.5]undecane Essential for ERSR activity. Replacement leads to significant potency loss. Current time information in Bangalore, IN.
Substituent 1 Diphenylmethyl group Contributes to potency. Current time information in Bangalore, IN.
Substituent 2 3,5-Dimethylisoxazole moiety Contributes to potency. Current time information in Bangalore, IN.

Intermediate in Biosynthetic Pathways (Conceptual Studies)

Currently, there are no available conceptual or experimental studies in the scientific literature that describe this compound as an intermediate in biosynthetic pathways.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Diverse Derivatives

The development of efficient and versatile synthetic methodologies is paramount for accessing a wide array of 2,9-diazaspiro[5.5]undecan-3-one derivatives. Future efforts should focus on expanding the synthetic toolbox beyond existing methods, enabling the introduction of diverse functional groups at various positions of the spirocyclic core.

One promising avenue is the exploration of multi-component reactions (MCRs), which offer an atom-economical and convergent approach to complex molecules. sid.ir Drawing inspiration from the synthesis of related diazaspiro[5.5]undecane systems, MCRs could be designed to introduce substituents on both the piperidine (B6355638) and the lactam rings in a single step. sid.ir For instance, a one-pot condensation of a suitable diketone, an amine, and a source of the lactam carbonyl could provide a rapid entry to a library of derivatives.

Furthermore, leveraging modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) could significantly accelerate reaction times and improve yields, as has been demonstrated for other spiro[5.5]undecane compounds. dergipark.org.tr The application of flow chemistry could also be explored for the continuous and scalable production of key intermediates or final products.

A key area of focus should be the development of methods for the selective functionalization of the two nitrogen atoms. Orthogonal protection strategies will be crucial for the stepwise introduction of different substituents, allowing for the synthesis of unsymmetrically substituted derivatives with tailored properties. This could involve the use of common amine protecting groups that can be removed under different conditions.

Synthetic StrategyPotential AdvantagesRelevant Analogs
Multi-component Reactions (MCRs)High atom economy, convergence, diversity generation. sid.ir2,4-Dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-triones. sid.ir
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yields, energy efficiency. dergipark.org.tr7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. dergipark.org.tr
Flow ChemistryScalability, improved safety, precise control of reaction parameters.General applicability in fine chemical synthesis.
Orthogonal Protection StrategiesControlled, stepwise functionalization of both nitrogen atoms.Widely used in peptide and heterocyclic synthesis.

Development of Chiral Auxiliaries and Catalysts for Enantioselective Synthesis

The stereochemistry of spirocyclic compounds plays a critical role in their biological activity. Therefore, the development of robust methods for the enantioselective synthesis of this compound derivatives is of utmost importance.

The use of chiral auxiliaries offers a well-established strategy for controlling stereochemistry. wikipedia.org A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the enantiomerically enriched product. wikipedia.org For the synthesis of chiral this compound, a chiral amine could be incorporated into the piperidine ring precursor, guiding the spirocyclization step. Evans' chiral oxazolidinones, for instance, have been successfully employed in diastereoselective reactions to create stereocenters in related systems. acs.org

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. wikipedia.org The development of chiral catalysts that can induce enantioselectivity in the key bond-forming reactions is a major goal. This could involve:

Chiral Brønsted acids or Lewis acids to activate substrates and control the facial selectivity of nucleophilic additions. clockss.org

Organocatalysis , using small chiral organic molecules to catalyze reactions. wikipedia.org Proline and its derivatives, for example, have proven effective in asymmetric aldol (B89426) and Mannich reactions, which could be adapted for the synthesis of chiral precursors to the spirocycle.

Transition metal catalysis with chiral ligands. Palladium-catalyzed allylic alkylation, for instance, has been used for the asymmetric synthesis of spiro-diketopiperazines and could be a viable strategy for constructing the chiral quaternary center of this compound. nih.govacs.org

ApproachKey FeaturesExample from Related Systems
Chiral AuxiliariesStoichiometric use, diastereoselective reactions, reliable. wikipedia.orgEvans' oxazolidinones in Michael additions. acs.org
Chiral CatalystsSubstoichiometric use, high turnover, enantioselective. wikipedia.orgChiral phosphoric acids, proline, chiral metal complexes. wikipedia.orgclockss.org
OrganocatalysisMetal-free, often environmentally benign. wikipedia.orgProline-catalyzed asymmetric reactions. wikipedia.org
Transition Metal CatalysisHigh enantioselectivity and broad substrate scope. nih.govacs.orgPd-catalyzed intramolecular Tsuji-Trost reaction. nih.govacs.org

Advanced Computational Predictions for Conformational Preferences and Reactivity

Computational chemistry offers powerful tools to guide and accelerate the discovery and development of new this compound derivatives. Future research should leverage advanced computational methods to predict key molecular properties and reaction outcomes.

Conformational analysis is crucial for understanding the three-dimensional structure of these spirocycles, which directly influences their interaction with biological targets. Techniques such as Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers and predict the most stable geometries. This information is invaluable for structure-activity relationship (SAR) studies. Computational studies on related 3,9-diazaspiro[5.5]undecane-based compounds have already demonstrated the utility of such approaches in suggesting potential binding modes at biological receptors. soton.ac.ukacs.org

Predicting reactivity through computational means can help in designing more efficient synthetic routes. For example, calculating the energies of transition states can provide insights into the feasibility and stereochemical outcome of a proposed reaction. This can save significant experimental effort by prioritizing the most promising synthetic pathways.

Furthermore, in silico screening of virtual libraries of this compound derivatives for potential biological activity is a powerful approach. Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with specific protein targets. researchgate.net Additionally, ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early identification of candidates with favorable drug-like properties. researchgate.net

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Conformational analysis, calculation of spectroscopic properties.Understanding structure-activity relationships, aiding in structure elucidation.
Molecular DockingPredicting binding modes and affinities to biological targets.Virtual screening, lead compound identification. researchgate.net
ADME/T PredictionsIn silico assessment of pharmacokinetic and toxicity profiles.Early-stage filtering of drug candidates with poor properties. researchgate.net
Transition State CalculationsPredicting reaction feasibility and stereochemical outcomes.Rational design of synthetic routes.

Investigation of Green Chemistry Principles in Scalable Production

The development of sustainable and environmentally friendly synthetic processes is a critical aspect of modern chemistry. Future research on this compound should incorporate the principles of green chemistry to ensure that its production is both efficient and ecologically responsible.

Key areas for investigation include:

Use of greener solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or ionic liquids. clockss.org The synthesis of some diazaspiro[5.5]undecane derivatives has been successfully achieved in aqueous media or under solvent-free conditions. clockss.orgresearchgate.net

Catalysis: Employing catalytic methods, as discussed in section 8.2, is inherently greener than using stoichiometric reagents as it reduces waste generation. The use of recoverable and reusable catalysts, such as supported catalysts, further enhances the sustainability of the process. beilstein-journals.org

Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. MCRs are a prime example of atom-economical reactions. sid.ir

Energy efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound can reduce energy consumption and reaction times. sid.irdergipark.org.tr

The development of a scalable and green synthesis of this compound will be crucial for its potential large-scale applications. A life cycle assessment of the synthetic process could be conducted to quantify its environmental impact and identify areas for further improvement.

Green Chemistry PrincipleApplication in SynthesisExample from Related Systems
Use of Greener SolventsWater, ethanol, ionic liquids, solvent-free conditions. clockss.orgresearchgate.net[Hmim][TFA] as a reusable catalyst and solvent. clockss.org
CatalysisUse of recoverable and reusable catalysts. beilstein-journals.orgSupported bifunctional thioureas. beilstein-journals.org
Atom EconomyMulti-component reactions. sid.irOne-pot synthesis of diazaspiro[5.5]undecane-triones. sid.ir
Energy EfficiencyMicrowave or ultrasound irradiation. sid.irdergipark.org.trUltrasound-assisted synthesis of diazaspiro[5.5]undecane-triones. sid.ir

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,9-Diazaspiro[5.5]undecan-3-one, and how are the products characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation or multicomponent reactions, followed by purification via chromatography (e.g., silica gel or preparative HPLC). Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Diastereomeric mixtures may require chiral resolution techniques, as seen in analogous spiro compounds .

Q. What role does the spirocyclic framework play in the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The spiro architecture imposes conformational rigidity, influencing solubility, stability, and receptor-binding selectivity. Comparative studies using X-ray crystallography (e.g., analogs in ) reveal how substituents at the 3-keto position modulate electronic and steric properties, which can be correlated with bioactivity via structure-activity relationship (SAR) models .

Q. How can researchers integrate theoretical frameworks into the study of this compound?

  • Methodological Answer : Retrosynthetic analysis guided by Baldwin’s rules or frontier molecular orbital (FMO) theory can predict feasible synthetic pathways. Computational tools like density functional theory (DFT) optimize transition states for key cyclization steps, while molecular docking simulations explore potential biological targets .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC) to resolve signal overlaps. For ambiguous NOE effects or coupling constants, compare experimental data with DFT-generated chemical shift predictions. Contradictions in mass spectra (e.g., unexpected adducts) require recalibration using internal standards or alternative ionization methods (e.g., ESI vs. MALDI) .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) to control stereochemistry during spirocyclization. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. For diastereomer resolution, leverage kinetic crystallization or enzymatic resolution, as demonstrated in related azaspiro systems .

Q. How can factorial design improve reaction yield and scalability?

  • Methodological Answer : Use a fractional factorial design (FFD) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions. For scale-up, apply QbD (Quality by Design) principles to mitigate batch variability, referencing process control frameworks in chemical engineering .

Q. What computational methods best predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Combine molecular dynamics (MD) simulations to assess membrane permeability with ADMET predictors (e.g., SwissADME, ProTox-II). Validate in vitro using Caco-2 cell models or microsomal stability assays. For toxicity, apply read-across models from structurally related spiro compounds .

Data Analysis and Theoretical Challenges

Q. How do researchers reconcile discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer : Anharmonic corrections in DFT calculations (e.g., B3LYP/6-311++G**) reduce errors in peak assignments. Compare experimental IR/Raman spectra with scaled theoretical frequencies, adjusting for solvent effects using implicit solvation models (e.g., PCM). Outliers may indicate conformational flexibility or protonation state changes .

Q. What frameworks guide the development of novel derivatives with enhanced target selectivity?

  • Methodological Answer : Apply bioisosteric replacement strategies (e.g., replacing the 3-keto group with a bioisostere like tetrazole) while preserving spiro geometry. Use free-energy perturbation (FEP) simulations to predict binding affinity changes. Validate through competitive binding assays and X-ray co-crystallography of lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.